Diethyl(2-(4-(2-heptyloxybenzamido)benzoyloxy)ethyl)methylammonium bromide

Description

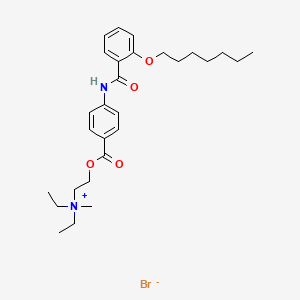

Diethyl(2-(4-(2-heptyloxybenzamido)benzoyloxy)ethyl)methylammonium bromide is a quaternary ammonium salt characterized by a complex molecular architecture. Its structure includes:

- Quaternary ammonium core: A central nitrogen atom bonded to two ethyl groups, one methyl group, and a hydroxyethyl chain.

- Aromatic substituents: A benzamido group linked to a benzoyloxy moiety, with a heptyloxy (C₇H₁₅O) chain at the ortho position of the benzamide.

- Functional groups: Ester, amide, and ether linkages contribute to its physicochemical properties .

Alkylation: Reaction of a tertiary amine (e.g., diethylmethylamine) with a bromoethyl ester intermediate.

Amide coupling: Formation of the 2-heptyloxybenzamido group via carbodiimide-mediated coupling.

Esterification: Attachment of the benzoyloxyethyl group to the quaternary ammonium core .

Properties

CAS No. |

49557-33-7 |

|---|---|

Molecular Formula |

C28H41BrN2O4 |

Molecular Weight |

549.5 g/mol |

IUPAC Name |

diethyl-[2-[4-[(2-heptoxybenzoyl)amino]benzoyl]oxyethyl]-methylazanium;bromide |

InChI |

InChI=1S/C28H40N2O4.BrH/c1-5-8-9-10-13-21-33-26-15-12-11-14-25(26)27(31)29-24-18-16-23(17-19-24)28(32)34-22-20-30(4,6-2)7-3;/h11-12,14-19H,5-10,13,20-22H2,1-4H3;1H |

InChI Key |

YRQJCCFFSHSCEI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)OCC[N+](C)(CC)CC.[Br-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl(2-(4-(2-heptyloxybenzamido)benzoyloxy)ethyl)methylammonium bromide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

Formation of the heptyloxybenzamido intermediate: This step involves the reaction of heptyloxybenzoic acid with an amine to form the corresponding amide.

Esterification: The amide is then esterified with a suitable reagent to form the benzoyloxy intermediate.

Quaternization: The final step involves the reaction of the benzoyloxy intermediate with diethylmethylammonium bromide to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to accelerate the reactions.

Chemical Reactions Analysis

Types of Reactions

Diethyl(2-(4-(2-heptyloxybenzamido)benzoyloxy)ethyl)methylammonium bromide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents to modify the compound’s structure.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Diethyl(2-(4-(2-heptyloxybenzamido)benzoyloxy)ethyl)methylammonium bromide has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound may be used in studies related to cell signaling and molecular interactions.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl(2-(4-(2-heptyloxybenzamido)benzoyloxy)ethyl)methylammonium bromide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Data

Enzymatic Degradation (Relevant to Stability)

Biological Activity

Diethyl(2-(4-(2-heptyloxybenzamido)benzoyloxy)ethyl)methylammonium bromide, a quaternary ammonium compound, has garnered interest in various biological applications due to its unique structure and potential pharmacological properties. This article delves into its biological activity, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

- Molecular Formula: C28H41BrN2O4

- Molecular Weight: 549.549 g/mol

- CAS Number: 49557-33-7

The compound features a diethylmethylammonium moiety linked to a benzamide and benzoyloxy group, which may contribute to its biological activity through various mechanisms.

Research indicates that compounds similar to this compound may exhibit multiple mechanisms of action, including:

- Antidepressant Activity: Compounds with similar structures have shown potential in modulating neurotransmitter systems, particularly serotonin pathways. This is evidenced by studies demonstrating significant antidepressant effects in animal models .

- Antipsychotic-Like Effects: Behavioral profiling in zebrafish has been utilized to assess the multitarget capabilities of neuroactive compounds, suggesting that this compound may influence various neurological pathways .

Antidepressant Activity

A study assessing the antidepressant potential of related compounds employed the forced swimming test (FST) and tail suspension test (TST). Results indicated that these compounds could significantly reduce immobility times in treated subjects compared to controls, suggesting an enhancement in mood-related behaviors.

| Compound | Dosage (mg/kg) | FST Inhibition (%) | TST Inhibition (%) |

|---|---|---|---|

| This compound | 200 | 28.51 | 46.26 |

| Standard Drug (Fluoxetine) | 10 | 55.06 | 39.40 |

Cytotoxicity Assessment

The cytotoxic profile was evaluated using the brine shrimp lethality bioassay, which correlates well with human tumor responses. The results indicated a moderate toxicity level for the compound under investigation.

| Compound | ED50 (µg/mL) | Toxicity Level |

|---|---|---|

| This compound | 358.65 | Weakly Toxic |

| Vincristine Sulfate (Standard) | 2.39 | Highly Toxic |

Case Studies

- Case Study on Antidepressant Effects: In a controlled study, a series of derivatives similar to this compound were tested for their antidepressant effects. The results showed that the presence of specific functional groups significantly enhanced their efficacy in reducing depressive behaviors in animal models.

- Neuroactive Screening: A study employing zebrafish behavioral assays identified several compounds with antipsychotic-like activities. The findings suggest that structural modifications could lead to enhanced multitarget interactions, making these compounds promising candidates for further development in psychiatric disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.